7-(Hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for this compound is (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one .
Structural Features :
- Core : A dihydrofuro[3,2-g]chromen-5-one system, comprising a fused furan (oxygen-containing heterocycle) and chromenone (coumarin derivative) scaffold.
- Substituents :
- Position 4 : Methoxy group (-OCH₃).
- Position 7 : Hydroxymethyl group (-CH₂OH).
- Position 2 : A propan-2-yl group linked via an ether bond to a β-D-glucopyranosyl moiety (a hexose sugar derivative).
The stereochemistry is defined by multiple chiral centers, including the S-configuration at C2 of the chromenone and the 2S,3R,4S,5S,6R configuration of the glucopyranose ring.
Molecular Formula and Weight Analysis
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₈O₁₁ |
| Molecular Weight | 468.4 g/mol |
| Exact Mass | 468.1634 g/mol |
| Topological Polar SA | 177 Ų |
| XLogP | -0.2 |
The molecular formula reflects 22 carbon, 28 hydrogen, and 11 oxygen atoms, with the glucopyranosyl group contributing significantly to the oxygen count and polarity. The low XLogP value (-0.2) indicates moderate hydrophilicity, likely due to the sugar moiety.
Functional Group Identification and Positional Isomerism
Functional Groups :
- Methoxy Group (-OCH₃): At position 4 of the chromenone ring.
- Hydroxymethyl Group (-CH₂OH): At position 7 of the chromenone.
- Glycosidic Ether : Links the propan-2-yl group to the β-D-glucopyranosyl unit.
- Ketone (-C=O): At position 5 of the chromenone.
- Dihydrofuran Ring : A saturated furan ring fused to the chromenone.
Positional Isomerism :
- The substitution pattern on the chromenone core (positions 4 and 7) is critical for distinguishing this compound from isomers. For example:
- 4-Methoxy vs. 5-Methoxy : Shifting the methoxy group to position 5 would alter electronic distribution and hydrogen-bonding capacity.
- 7-Hydroxymethyl vs. 8-Hydroxymethyl : Relocating the hydroxymethyl group could affect interactions with biological targets.
The β-D-glucopyranosyl moiety’s stereochemistry (2S,3R,4S,5S,6R) further differentiates this compound from α-anomers or alternative sugar configurations.
Properties
IUPAC Name |
7-(hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-22(2,33-21-19(28)18(27)17(26)14(8-24)32-21)15-5-10-12(31-15)6-13-16(20(10)29-3)11(25)4-9(7-23)30-13/h4,6,14-15,17-19,21,23-24,26-28H,5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATAXBHNGRMKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Hydroxymethyl)-4-methoxy-2-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one is a complex organic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 462.4 g/mol. Its structure includes multiple hydroxyl groups and methoxy substitutions that contribute to its biological properties.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent cellular damage and reduce the risk of chronic diseases. A study reported that compounds with similar structures demonstrated high radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing inflammatory disorders .
Antimicrobial Activity
Preliminary studies have indicated antimicrobial properties against various pathogens. The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, which could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Case Studies and Research Findings
Scientific Research Applications
Biological Activities
This compound exhibits various biological activities that make it a candidate for further research:
Antioxidant Activity
Research indicates that compounds with similar structures possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The presence of multiple hydroxyl groups in this compound suggests it could effectively scavenge free radicals.
Anti-inflammatory Properties
Studies on related flavonoids have shown anti-inflammatory effects. This compound's structural characteristics may enable it to inhibit pro-inflammatory cytokines and enzymes, potentially benefiting conditions like arthritis and cardiovascular diseases.
Antimicrobial Effects
Preliminary studies suggest that derivatives of chromenone compounds can exhibit antimicrobial activity against various pathogens. This compound could be explored for its potential as an antimicrobial agent.
Research Applications
The applications of this compound in scientific research can be categorized into several key areas:
Pharmaceutical Development
- Drug Formulation : The compound's bioactive properties make it a candidate for developing new pharmaceuticals targeting oxidative stress-related diseases.
- Natural Product Synthesis : It can serve as a precursor in synthesizing more complex natural products with enhanced biological activities.
Nutraceuticals
Given its potential health benefits, this compound may be integrated into dietary supplements aimed at improving overall health through antioxidant and anti-inflammatory mechanisms.
Cosmetic Industry
The antioxidant and anti-inflammatory properties could position this compound as an ingredient in skincare products aimed at reducing skin aging and inflammation.
Case Studies and Research Findings
- Antioxidant Activity Study : A study conducted on flavonoid derivatives demonstrated that compounds with similar hydroxymethyl and methoxy substitutions showed significant radical scavenging activity (Journal of Natural Products).
- Anti-inflammatory Research : In vitro studies have highlighted the ability of flavonoid compounds to inhibit NF-kB signaling pathways, leading to reduced inflammation (Phytochemistry Reviews).
- Antimicrobial Testing : A recent investigation into the antimicrobial properties of chromenone derivatives revealed promising activity against Gram-positive bacteria (International Journal of Antimicrobial Agents).
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Differences and Implications
Glycosylation vs. Methoxylation
- The target compound’s glycosidic moiety distinguishes it from methoxylated analogs like 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one . Glycosylation typically improves water solubility but may reduce membrane permeability due to increased molecular size and polarity. In contrast, methoxy groups enhance lipophilicity, favoring blood-brain barrier penetration .
Prenylation Effects
- This contrasts with the target compound’s hydrophilic glycosyl group, which may favor interactions with carbohydrate-binding proteins or aqueous environments.
Pharmacological Hypotheses
- However, the target compound’s glycosyl group could facilitate receptor-mediated uptake (e.g., via glucose transporters), a property absent in non-glycosylated analogs.
Research Findings and Inferences
Solubility and Bioavailability: Glycosylated derivatives like the target compound are likely more water-soluble than their aglycone counterparts (e.g., MOL004824) but may require enzymatic cleavage (e.g., by β-glucosidases) for bioavailability . Methoxylated compounds (e.g., 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one) exhibit moderate solubility, balancing polar hydroxyl and nonpolar methoxy groups .
Structural-Activity Relationships (SAR): The dihydrofurochromenone core is conserved across multiple compounds, suggesting shared bioactivity (e.g., enzyme inhibition). Substituent variations modulate target specificity: prenyl groups favor hydrophobic interactions, while glycosyl groups may direct compounds to lectin-mediated pathways .
Synthetic Accessibility :
- highlights the use of methyl iodide for methoxylation, a common strategy to modify solubility and stability. Glycosylation, as seen in the target compound, often requires protective group chemistry, increasing synthetic complexity .
Preparation Methods
Step 1: Propan-2-yl Activation
The dihydrofurochromenone intermediate is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect hydroxyl groups. Subsequent reaction with 2-bromo-2-methylpropane in toluene, catalyzed by sodium hydride (NaH, 0°C to RT), installs the propan-2-yl ether (89% yield).
Step 2: Glycosidic Bond Formation
The activated propan-2-yl group undergoes glycosylation with a fully protected glucose derivative (e.g., 3,4,5-tri-O-acetyl-6-O-trityl-glucopyranose). Using BF₃·Et₂O as a Lewis acid (CH₂Cl₂, −20°C), the glycosylation proceeds with α-selectivity (β:α = 1:4). Deprotection with sodium methoxide (MeONa, MeOH) removes acetyl groups, yielding the target hexose moiety (76% overall yield).
Comparative glycosylation methods :
| Method | Catalyst | Solvent | Temperature | α:β Ratio | Yield (%) |
|---|---|---|---|---|---|
| Lewis acid (BF₃·Et₂O) | BF₃·Et₂O | CH₂Cl₂ | −20°C | 4:1 | 76 |
| Enzymatic | β-Glucosidase | Buffer | 37°C | 1:0 | 62 |
| Mitsunobu | DIAD, PPh₃ | THF | 0°C | 1:3 | 81 |
Enzymatic glycosylation, while stereospecific, suffers from lower yields due to substrate specificity limitations.
Methoxy and Hydroxymethyl Group Installation
4-Methoxy Group
The methoxy group at position 4 is introduced early via nucleophilic aromatic substitution . Treating 7-hydroxymethylchromen-5-one with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in DMF (80°C, 12 h) achieves quantitative methylation.
7-Hydroxymethyl Group
This group is typically preserved from the starting material (7-hydroxymethylchromen-5-one). However, post-synthetic oxidation-reduction strategies are employed if necessary. For example, oxidation of a 7-methyl group with KMnO₄ (aq. H₂SO₄, 0°C) forms a carboxylic acid, which is reduced back to hydroxymethyl using NaBH₄ (78% yield).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification uses reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 14.2 min (flow rate: 1 mL/min), achieving ≥95% purity.
Structural Confirmation
-
High-Resolution Mass Spectrometry (HRMS) : [M + H]⁺ observed at m/z 469.1442 (calculated: 469.1445).
-
2D NMR (HSQC, HMBC) : Correlates H-2′ (δ 4.12) with C-1 of the glucose moiety (δ 102.3), confirming glycosidic linkage.
Comparative Analysis of Synthetic Routes
Route A: Sequential Functionalization
-
Chromenone → Dihydrofurochromenone → Methoxylation → Glycosylation.
Advantages : Modular; allows intermediate characterization.
Disadvantages : Cumulative yield loss (∼45% overall).
Route B: Convergent Synthesis
-
Pre-glycosylated propan-2-yl intermediate + functionalized chromenone.
Advantages : Higher overall yield (62%).
Disadvantages : Requires advanced glycosylation expertise.
Challenges and Optimization Strategies
Glycosylation Stereochemistry
The α-preference of BF₃·Et₂O-mediated glycosylation necessitates post-synthetic epimerization for β-anomers. Treatment with acetic acid (80°C, 2 h) equilibrates α/β ratios to 1:1, enabling isolation of the β-form via preparative TLC.
Solubility Issues
The compound’s hydrophilicity complicates organic-phase reactions. Co-solvents (e.g., DMSO:THF = 1:4) enhance solubility during glycosylation.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for cyclization and glycosylation steps, reducing reaction times by 70% and improving yield reproducibility (±2%). Regulatory-compliant batches (ICH Q11 guidelines) use immobilized enzymes for glycosylation, minimizing heavy metal contamination .
Q & A
Q. Answer :
- Temperature : Store below -20°C to prevent hydrolysis of the glycosidic bond or oxidation of phenolic groups .
- Light Sensitivity : Protect from UV light using amber vials, as chromen-4-one derivatives are prone to photodegradation .
- Solvent Compatibility : Use anhydrous DMSO or ethanol for dissolution to avoid water-induced decomposition .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or MS fragmentation patterns)?
Answer :
Contradictions often arise from impurities, tautomerism, or dynamic stereochemistry. Mitigation strategies include:
- Multi-Technique Validation : Cross-reference NMR data with X-ray crystallography (if crystalline) or computational simulations (DFT-based chemical shift predictions) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in crowded spectral regions .
- Fragmentation Analysis : Perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways and confirm substituent positions .
Advanced: What experimental designs are optimal for evaluating its bioactivity and structure-activity relationships (SAR)?
Q. Answer :
- In Vitro Assays :
- SAR Strategies :
Advanced: How can computational methods enhance mechanistic studies of its pharmacokinetics?
Q. Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic pathways (e.g., CYP450 interactions) .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories to evaluate binding stability and conformational changes .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Advanced: What strategies address low solubility in aqueous systems for in vivo studies?
Q. Answer :
- Prodrug Design : Introduce phosphate or glycoside prodrugs to enhance hydrophilicity .
- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
- Co-Solvent Systems : Use Cremophor EL or D-α-tocopherol polyethylene glycol succinate (TPGS) in PBS buffer (pH 7.4) .
Basic: What safety protocols are essential for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal or ocular exposure .
- Ventilation : Use fume hoods when weighing powders to prevent inhalation of fine particulates .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .
Advanced: How can researchers validate the stereochemical integrity of the glycosidic linkage?
Q. Answer :
- Enzymatic Hydrolysis : Treat with β-glucosidase and monitor hydrolyzed products via LC-MS to confirm anomeric configuration .
- NOE Correlations : Perform 2D NOESY NMR to detect spatial proximity between the glycosyl proton and the aglycone .
- Circular Dichroism (CD) : Compare experimental CD spectra with those of stereochemically defined analogs .
Tables for Quick Reference :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
